molecular formula C16H20N4OS B12137717 3,3-dimethyl-1-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one

3,3-dimethyl-1-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one

Cat. No.: B12137717
M. Wt: 316.4 g/mol
InChI Key: SYOATIFUGLVKLS-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with an allyl (prop-2-en-1-yl) group at position 4 and a pyridin-2-yl moiety at position 3. A sulfanyl (-S-) bridge connects the triazole ring to a 3,3-dimethylbutan-2-one group. The ketone moiety in the butan-2-one substituent may enhance solubility, while the triazole-pyridine system is often associated with bioactivity, such as kinase inhibition or antimicrobial effects . Structural analogs of this compound are documented in chemical databases, highlighting its relevance in medicinal and organic chemistry research .

Properties

Molecular Formula

C16H20N4OS

Molecular Weight

316.4 g/mol

IUPAC Name

3,3-dimethyl-1-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]butan-2-one

InChI

InChI=1S/C16H20N4OS/c1-5-10-20-14(12-8-6-7-9-17-12)18-19-15(20)22-11-13(21)16(2,3)4/h5-9H,1,10-11H2,2-4H3

InChI Key

SYOATIFUGLVKLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CSC1=NN=C(N1CC=C)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one typically involves multi-step organic synthesis. One common route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Pyridine Ring: This step often involves a nucleophilic substitution reaction where the triazole intermediate reacts with a pyridine derivative.

    Introduction of the Prop-2-en-1-yl Group: This can be done via an alkylation reaction using prop-2-en-1-yl halides.

    Formation of the Butan-2-one Backbone:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the triazole ring or the ketone group, potentially converting them to amines or alcohols, respectively.

    Substitution: The pyridine and triazole rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are frequently employed.

Major Products

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted triazole and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for metal ions. These properties make it a candidate for drug development and biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its triazole and pyridine rings are known to interact with biological targets, making it a promising scaffold for the design of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 1,2,4-triazole-sulfanyl-pyridinone core but differ in substituents, leading to variations in physicochemical and biological properties:

Structural and Substituent Analysis

Compound Name (CAS) R1 (Triazole Position 4) R2 (Triazole Position 5) Linked Group Key Features
Target Compound Allyl Pyridin-2-yl 3,3-Dimethylbutan-2-one Ketone group improves hydrophilicity; branched alkyl may reduce steric hindrance.
3-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone (242472-20-4) Allyl - Benzyl Aromatic benzyl group enhances π-π interactions; potential for CNS targeting.
3-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-2(1H)-pyridinone Methyl - Trifluoromethylbenzyl CF3 group increases electronegativity and metabolic stability.

Hypothesized Property Differences

  • Lipophilicity: The trifluoromethylbenzyl group (in the CF3-substituted analog) likely increases LogP compared to the target compound’s dimethylbutanone group, favoring membrane permeability .
  • Solubility : The ketone in the target compound may improve aqueous solubility relative to the benzyl-substituted analog (242472-20-4) .
  • Bioactivity : Allyl and pyridin-2-yl groups in the target compound could enhance binding to metalloenzymes or kinases, whereas the benzyl group in 242472-20-4 might favor aromatic receptor interactions .

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